Cas no 912843-59-5 (N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide)

N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide is a chiral sulfonamide derivative characterized by its stereospecific (1R,2R)-cyclohexylamine backbone and a 4-nitrobenzenesulfonyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for chiral auxiliaries or intermediates in asymmetric synthesis. The nitro group enhances reactivity for further functionalization, while the rigid cyclohexyl framework contributes to stereochemical control. Its well-defined stereochemistry makes it valuable for studying structure-activity relationships or designing enantioselective catalysts. The sulfonamide group offers versatility in hydrogen bonding and metal coordination, broadening its utility in molecular recognition or coordination chemistry applications.
N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide structure
912843-59-5 structure
Product Name:N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide
CAS No:912843-59-5
MF:C12H17N3O4S
MW:299.346081495285
CID:1961286
PubChem ID:16084907
Update Time:2025-11-01

N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[(1R,2R)-2-aminocyclohexyl]-4-nitro-
    • N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide
    • EN300-1167550
    • N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
    • 2125944-93-4
    • rac-N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
    • EN300-1167914
    • AKOS026849636
    • 912843-59-5
    • Inchi: 1S/C12H17N3O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h5-8,11-12,14H,1-4,13H2/t11-,12-/m1/s1
    • InChI Key: KVCPQALNABYHSN-VXGBXAGGSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N[C@@H]1CCCC[C@H]1N)(=O)=O

Computed Properties

  • Exact Mass: 299.09397721Da
  • Monoisotopic Mass: 299.09397721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 126Ų

N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1167914-0.05g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
0.05g
$311.0 2023-07-10
Enamine
EN300-1167914-0.1g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
0.1g
$327.0 2023-07-10
Enamine
EN300-1167914-0.25g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
0.25g
$341.0 2023-07-10
Enamine
EN300-1167914-0.5g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
0.5g
$356.0 2023-07-10
Enamine
EN300-1167914-1.0g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
1.0g
$371.0 2023-07-10
Enamine
EN300-1167914-2.5g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
2.5g
$726.0 2023-07-10
Enamine
EN300-1167914-5.0g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
5.0g
$1075.0 2023-07-10
Enamine
EN300-1167914-10.0g
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
10.0g
$1593.0 2023-07-10
Enamine
EN300-1167914-50mg
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
50mg
$311.0 2023-10-03
Enamine
EN300-1167914-100mg
N-[(1R,2R)-2-aminocyclohexyl]-4-nitrobenzene-1-sulfonamide
912843-59-5
100mg
$327.0 2023-10-03

Additional information on N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide

Comprehensive Overview of N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide (CAS No. 912843-59-5)

N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide, with the CAS number 912843-59-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The unique stereochemistry of the (1R,2R)-2-aminocyclohexyl moiety, combined with the 4-nitrobenzene sulfonamide group, makes this compound a valuable candidate for drug discovery and development.

Researchers are increasingly interested in N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide due to its potential applications in targeting specific enzymes and receptors. The nitro group and sulfonamide functionality are known to interact with biological systems, making this compound a subject of study in medicinal chemistry and structure-activity relationship (SAR) analyses. Its CAS No. 912843-59-5 is frequently searched in scientific databases, reflecting its relevance in contemporary research.

One of the key reasons for the growing interest in N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide is its potential role in addressing antibiotic resistance, a pressing global health issue. Sulfonamide derivatives have historically been used as antibacterial agents, and modern research explores their efficacy against resistant strains. The compound’s nitrobenzene component may also contribute to its ability to modulate oxidative stress pathways, a topic of interest in neurodegenerative disease research.

In addition to its biomedical applications, N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide is studied for its physicochemical properties. The stereospecificity of the (1R,2R)-2-aminocyclohexyl group influences the compound’s solubility, stability, and interaction with chiral environments. These characteristics are critical for optimizing its performance in drug formulation and delivery systems.

The synthesis of N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide involves multi-step organic reactions, often starting from cyclohexene oxide or related precursors. Advanced techniques such as asymmetric catalysis and chiral resolution are employed to achieve the desired stereochemistry. Researchers frequently search for synthetic protocols and purification methods for this compound, highlighting its technical complexity.

From an industrial perspective, CAS No. 912843-59-5 is a niche chemical with limited commercial availability but high demand in academic and pharmaceutical R&D. Its applications span high-throughput screening, targeted therapy development, and chemical biology studies. The compound’s molecular weight and logP value are often analyzed to predict its pharmacokinetic behavior.

Environmental and safety considerations are also paramount when working with N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide. While not classified as hazardous, proper handling protocols are recommended due to the presence of the nitro group, which may pose reactivity risks under certain conditions. Researchers prioritize green chemistry principles to minimize waste and improve sustainability in its synthesis.

In summary, N-(1R,2R)-2-aminocyclohexyl-4-nitrobenzene-1-sulfonamide (CAS 912843-59-5) is a multifaceted compound with promising applications in drug discovery and biochemical research. Its unique structure and functional groups make it a valuable tool for scientists exploring enzyme inhibition, molecular recognition, and therapeutic agent design. As research progresses, this compound may unlock new avenues for addressing unmet medical needs.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd